2-Nitrothiophene-3-sulfonyl chloride

Overview

Description

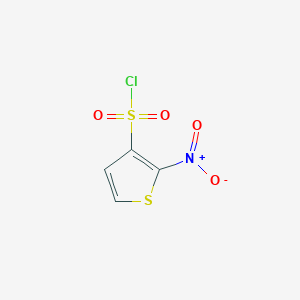

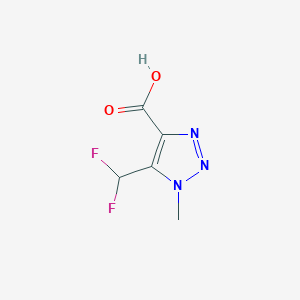

“2-Nitrothiophene-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1421602-28-9 . It has a molecular weight of 227.65 and its IUPAC name is 2-nitro-3-thiophenesulfonyl chloride . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for “2-Nitrothiophene-3-sulfonyl chloride” is 1S/C4H2ClNO4S2/c5-12(9,10)3-1-2-11-4(3)6(7)8/h1-2H . The InChI key is SUEQUOBMHCCRCH-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving “2-Nitrothiophene-3-sulfonyl chloride” are not available, it’s important to note that thiophene derivatives generally undergo electrophilic substitution reactions .

Physical And Chemical Properties Analysis

“2-Nitrothiophene-3-sulfonyl chloride” is a powder . It has a molecular weight of 227.65 . The storage temperature is 4°C .

Scientific Research Applications

Synthesis and Chemical Properties

2-Nitrothiophene-3-sulfonyl chloride is a chemical compound with potential applications in various scientific research areas due to its unique chemical properties. Its synthesis and manipulation in laboratory settings highlight its versatility and utility in organic synthesis and material science. For instance, sulfenyl chlorides, which can be related to derivatives of nitrothiophene, are prepared through chlorination processes that involve thiophenols, showcasing the foundational methodologies in synthesizing compounds with specific functional groups for further chemical investigations and applications (Kim, 2007).

Applications in Polymer and Material Science

The research into compounds like 2-nitrothiophene-3-sulfonyl chloride extends into the realm of polymer and material science, where their chemical reactivity and stability under various conditions are of paramount interest. The synthesis of high-conductivity poly(3,4-ethylenedioxythiophene) (PEDOT) films incorporating poly(styrene sulfonate) (PSS) demonstrates the application of nitrothiophene derivatives in enhancing the electrical conductivity of polymer films. This is achieved by adding compounds with multiple polar groups, indicating the potential of 2-nitrothiophene-3-sulfonyl chloride in improving the performance of polymer-based optoelectronic devices (Ouyang et al., 2005).

Biological Activity and Pharmaceutical Research

In biological and pharmaceutical research, the derivatives of nitrothiophene have shown potential in the development of new therapeutic agents. For example, studies on the synthesis and antimycobacterial activity of alkyl [5-(nitroaryl)-1,3,4-thiadiazol-2-ylthio]propionates, including compounds derived from nitrothiophene, have demonstrated significant activity against Mycobacterium tuberculosis, offering a pathway for the development of new antituberculosis drugs. This indicates the broader implications of researching nitrothiophene derivatives in designing compounds with specific biological activities (Foroumadi et al., 2006).

Environmental and Herbicidal Applications

Exploration into the environmental impact and potential herbicidal applications of nitrothiophene derivatives has revealed that compounds like 2-nitrothiophene can inhibit the growth of photosynthetic organisms at micromolar concentrations. This effect is attributed to the reduction by ferredoxin, a key reducing agent in photosynthesis, highlighting the potential of nitrothiophene derivatives as environmentally friendly herbicides. The specific interaction between these compounds and biological systems underscores the importance of understanding the chemical and biological mechanisms underlying their activity, which could lead to the development of new agricultural tools (Marcus & Gurevitz, 2020).

Safety and Hazards

The safety information for “2-Nitrothiophene-3-sulfonyl chloride” includes several hazard statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Mechanism of Action

Mode of Action

It is known that nitrofuran compounds are prodrugs that are activated via reduction . This suggests that 2-Nitrothiophene-3-sulfonyl chloride may also be a prodrug that requires activation to exert its effects.

Biochemical Pathways

Nitrofuran compounds are known to interfere with bacterial dna synthesis , suggesting that 2-Nitrothiophene-3-sulfonyl chloride may have similar effects.

properties

IUPAC Name |

2-nitrothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO4S2/c5-12(9,10)3-1-2-11-4(3)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEQUOBMHCCRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

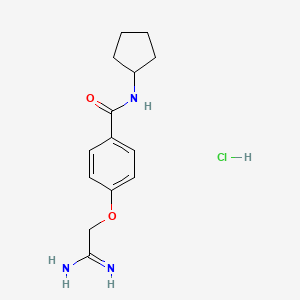

C1=CSC(=C1S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrothiophene-3-sulfonyl chloride | |

CAS RN |

1421602-28-9 | |

| Record name | 2-nitrothiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1459129.png)

![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)

![[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1459137.png)

![[3-(4-Methylphenyl)phenyl]methanamine hydrochloride](/img/structure/B1459140.png)

![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)

![7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1459143.png)